molecular formula C7H8ClN3 B1418851 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine CAS No. 1029721-23-0

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Cat. No. B1418851
M. Wt: 169.61 g/mol
InChI Key: RXBBFWAJORBXOQ-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

A mixture of 7-benzyl-3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine (1.3 g, 5.0 mmol) and 1-chloroethyl chloroformate (0.86 g, 10.0 mmol) in dichloroethane (30 ml) is heated at refluxing temperature overnight. The solvent is removed in vacuo and MeOH (30 ml) is added to the residue. The resulting mixture is refluxed for 30 min. The solvent is removed in vacuo to give the title compound as a hydrogen chloride salt, which is used in the next step without purification.
Name
7-benzyl-3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[CH:14]=[C:13]([Cl:18])[N:12]=[N:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>ClC(Cl)C>[Cl:18][C:13]1[N:12]=[N:11][C:10]2[CH2:9][NH:8][CH2:17][CH2:16][C:15]=2[CH:14]=1

Inputs

Step One
Name
7-benzyl-3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Quantity
1.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2N=NC(=CC2CC1)Cl
Name
Quantity
0.86 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and MeOH (30 ml)
ADDITION
Type
ADDITION
Details
is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N=N1)CNCC2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.